molecular formula C18H17F3N4O3 B2812888 N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1775396-14-9

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2812888
CAS No.: 1775396-14-9
M. Wt: 394.354
InChI Key: IYRCDCJMEYUBON-UHFFFAOYSA-N
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Description

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, a piperidine ring, and a benzodioxole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethyl-pyrimidine intermediate. This can be achieved through chlorine/fluorine exchange using trichloromethylpyridine or by constructing the pyrimidine ring from a trifluoromethyl-containing building block . The subsequent steps involve the formation of the piperidine ring and the benzodioxole moiety, followed by the coupling of these intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated systems and advanced purification techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide stands out due to its combination of functional groups, which impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl pyrimidine moiety, a piperidine ring, and a benzodioxole structure, contributing to its diverse pharmacological properties. The molecular formula is C18H19F3N4O2C_{18}H_{19}F_3N_4O_2 with a molecular weight of 380.37 g/mol.

Key Structural Features:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Piperidine ring : Provides a basic nitrogen that can participate in hydrogen bonding.
  • Benzodioxole : Contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microorganisms. For instance, compounds with similar structural features have shown activity against Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Related compounds have demonstrated selective cytotoxic effects on cancer cell lines, including inhibition of topoisomerase II, which is crucial for DNA replication . This suggests that this compound may also possess antitumor properties.
  • Anti-inflammatory Effects : Compounds containing similar functional groups have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The precise mechanism of action for this compound remains under investigation. However, studies on structurally related compounds suggest interactions with G protein-coupled receptors (GPCRs) and modulation of intracellular signaling pathways that elevate calcium ion levels .

Table 1: Summary of Biological Activities

Activity TypeRelated Compounds/StudiesFindings
AntimicrobialCompounds 1-3 Effective against Staphylococcus aureus and Candida albicans.
AntitumorAnalogous compounds Selective cytotoxicity against human tumor cells; inhibition of topoisomerase II.
Anti-inflammatorySimilar structures Potent anti-inflammatory effects observed in animal models.

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3/c19-18(20,21)15-8-16(23-9-22-15)25-5-3-12(4-6-25)24-17(26)11-1-2-13-14(7-11)28-10-27-13/h1-2,7-9,12H,3-6,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCDCJMEYUBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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